Cyclobutylamine

Medicinal Chemistry Drug Metabolism Toxicology

Cyclobutylamine (CAS 2516-34-9), also known as cyclobutanamine, is a primary aliphatic amine characterized by a strained four-membered cyclobutane ring attached to an amino group. It is a clear, colorless to light yellow liquid with a molecular formula of C₄H₉N and a molecular weight of 71.12 g/mol.

Molecular Formula C4H9N
Molecular Weight 71.12 g/mol
CAS No. 2516-34-9
Cat. No. B051885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutylamine
CAS2516-34-9
SynonymsCyclobutanamine;  1-Aminocyclobutane
Molecular FormulaC4H9N
Molecular Weight71.12 g/mol
Structural Identifiers
SMILESC1CC(C1)N
InChIInChI=1S/C4H9N/c5-4-2-1-3-4/h4H,1-3,5H2
InChIKeyKZZKOVLJUKWSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutylamine (CAS 2516-34-9) Procurement: Core Identity, Key Specifications, and Primary Industrial Context


Cyclobutylamine (CAS 2516-34-9), also known as cyclobutanamine, is a primary aliphatic amine characterized by a strained four-membered cyclobutane ring attached to an amino group. It is a clear, colorless to light yellow liquid with a molecular formula of C₄H₉N and a molecular weight of 71.12 g/mol . As a member of the small-ring cycloalkylamine class, its distinctive ring strain of approximately 26.4 kcal/mol confers unique chemical reactivity and physicochemical properties that differentiate it from less strained analogs [1]. Its predicted pKa of 10.80 ± 0.20 , boiling point of 81.4-81.5°C , and density of 0.833 g/mL at 25°C are critical parameters for its handling, storage, and use. Cyclobutylamine serves primarily as a versatile building block in advanced organic synthesis and drug discovery, notably as a reactant in the preparation of kinase inhibitors and other pharmaceutical intermediates [2].

Why Generic 'Cycloalkylamine' Substitution Fails: Quantifiable Differentiation of Cyclobutylamine (CAS 2516-34-9)


The term 'cycloalkylamine' encompasses a family of compounds that, despite structural similarities, exhibit stark differences in key performance-defining properties. Cyclobutylamine's four-membered ring imparts a distinct profile of ring strain, basicity, and metabolic stability compared to its three-, five-, or six-membered ring counterparts. A simple substitution based on availability or cost can lead to unpredictable outcomes, such as altered reaction kinetics, compromised target selectivity, or unexpected toxicity due to differences in metabolic byproducts [1][2]. The following quantitative evidence demonstrates that Cyclobutylamine's specific combination of characteristics is not interchangeable and is a critical driver for its targeted use in specific research and industrial applications, making it a non-commodity, specialized reagent.

Cyclobutylamine (CAS 2516-34-9) Evidence Guide: Quantified Differentiation from Closest Cycloalkylamine Analogs


Cytochrome P450 Enzyme Inactivation Kinetics: Cyclobutylamine Exhibits Slower Irreversible Inhibition Compared to Cyclopropylamine

Cyclobutylamine demonstrates a quantifiably slower rate of mechanism-based inactivation of cytochrome P450 enzymes compared to its closest analog, cyclopropylamine. This property is critical for mitigating metabolism-dependent toxicity in drug candidates. While both compounds act as suicide substrates, the relative rate of inactivation is consistent with the known relative rates of ring opening of cycloalkyl-substituted aminium radical intermediates, with cyclopropylamine's higher ring strain leading to a more rapid covalent modification of the enzyme [1].

Medicinal Chemistry Drug Metabolism Toxicology

Basicity and pKa Tuning via Ring Strain: Cyclobutylamine's Position in the Cycloalkylamine Basicity Series

The basicity of cycloalkylamines is directly modulated by ring size, in accordance with Baeyer ring strain theory. Smaller ring amines, due to increased s-character in the C-N bond, are less basic. Cyclobutylamine exhibits a predicted pKa of 10.80 ± 0.20 , placing it in a distinct position within the cycloalkylamine basicity series. This value is higher than that of cyclopropylamine (less basic) but lower than those of cyclopentylamine and cyclohexylamine (more basic), following the established order: cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl [1][2]. This predictable, intermediate basicity is a key selection parameter.

Physical Organic Chemistry Medicinal Chemistry Bioconjugation

Steric Modulation of Platinum-DNA Adduct Stability and Enzyme Recognition: Cyclobutylamine vs. Cyclohexylamine and Cisplatin

The size of the non-leaving amine ligand in platinum(II) anticancer complexes directly influences the stability and biological processing of DNA adducts. In a comparative study, DNA adducts formed by cis-[Pt(cyclobutylamine)₂(NO₃)₂] and cis-[Pt(cyclohexylamine)₂(NO₃)₂] were evaluated against those formed by cisplatin. The thermal stability of the DNA decreased progressively with an increasing number of carbon atoms in the amine ligand, with a ΔTm = -4.4°C for 3 cyclohexylamine-Pt-DNA adducts per 1000 nucleotides, conditions where cisplatin had no effect [1]. Crucially, DNA adducts with cyclobutylamine and cyclohexylamine ligands inhibited hydrolysis by S1 nuclease, with a Km for digestion that was 2.3 times greater than for cisplatin, indicating significant steric hindrance to enzyme-substrate complex formation [1].

Bioinorganic Chemistry Cancer Therapeutics DNA Damage

Metabolic Stability and Ring Expansion: Cyclobutylamine's Unique Metabolic Fate Differentiates it from Cyclopropylamine

The metabolism of 1-phenylcyclobutylamine by cytochrome P450 yields a specific set of products: 2-phenyl-1-pyrroline and 2-phenylpyrrolidine [1]. This ring expansion to a 5-membered pyrrolidine system is interpreted as evidence for the intermediacy of an aminium radical. In stark contrast, the metabolism of analogous cyclopropylamines leads to covalent attachment of the radiolabel from the cyclopropyl portion to the P450 protein, effectively destroying the enzyme [1]. While both pathways involve radical intermediates, the cyclobutylamine route yields isolable, discrete molecular products, whereas the cyclopropylamine route leads to covalent enzyme inactivation. This points to a fundamental difference in the fate of the reactive intermediates.

Drug Metabolism Medicinal Chemistry Reactive Metabolites

Cyclobutylamine as a Critical Reactant in the Synthesis of Selective, Orally Available Mps1 (TTK) Kinase Inhibitors

Cyclobutylamine is a specifically cited reactant in the preparation of imidazo[1,2-b]pyridazine derivatives, which have been developed as selective and orally available inhibitors of the Mps1 (TTK) kinase [1]. Mps1 is a critical mitotic checkpoint kinase, and its inhibition is a targeted anti-cancer strategy. While many amines can be used to prepare similar heterocyclic cores, the specific use of cyclobutylamine is highlighted in the context of achieving a combination of oral bioavailability and selectivity for Mps1. This suggests that the cyclobutylamine moiety contributes critically to the overall physicochemical and pharmacokinetic profile required for an oral drug candidate.

Medicinal Chemistry Oncology Kinase Inhibitors

Cyclobutylamine (CAS 2516-34-9) in Practice: Procurement-Driven Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: Optimizing Lead Compounds for Metabolic Stability and Safety

When a medicinal chemistry program identifies that a cyclopropylamine-containing lead compound shows potent activity but is plagued by CYP450-mediated time-dependent inhibition (TDI) and reactive metabolite formation, Cyclobutylamine should be prioritized as a replacement building block. The direct evidence shows that cyclobutylamine derivatives exhibit a slower rate of CYP450 inactivation [1] and undergo a clean ring-expansion metabolism to stable products, rather than forming covalent protein adducts [1]. This strategic switch can mitigate the risk of drug-induced liver injury (DILI) and improve the overall safety profile without necessarily abolishing target engagement, as its distinct steric and electronic properties can be leveraged for a productive binding mode.

Medicinal Chemistry: Fine-Tuning the Physicochemical Profile of CNS Drug Candidates

In central nervous system (CNS) drug discovery, where optimal permeability and a balanced pKa are paramount, Cyclobutylamine offers a quantifiable advantage. Its predicted pKa of 10.80 ± 0.20 and position in the basicity series [2] mean it provides an intermediate protonation state at physiological pH compared to the less basic cyclopropylamine or the more basic cyclopentylamine and cyclohexylamine. This precise tuning can be the difference between a compound that fails to cross the blood-brain barrier and one that achieves therapeutically relevant unbound brain concentrations. Procurement of Cyclobutylamine is thus a rational choice for exploring this desirable 'sweet spot' in physicochemical space.

Bioinorganic and Chemical Biology: Engineering Steric Bulk into DNA-Damaging Agents

For researchers developing novel platinum-based anticancer complexes, Cyclobutylamine is a differentiated ligand for introducing a defined level of steric hindrance. Comparative studies have quantified that platinum-DNA adducts bearing cyclobutylamine ligands inhibit the processing enzyme S1 nuclease with a Km that is 2.3 times greater than that of cisplatin-DNA adducts [3]. This 130% increase in Km is a specific, measurable design parameter. Researchers can utilize this property to create DNA lesions that are more persistent or that differentially recruit DNA repair proteins compared to adducts formed by cisplatin or complexes with smaller amine ligands, offering a potential strategy to overcome certain forms of drug resistance.

Advanced Materials Science: Creating Anti-Adhesive Surface Coatings

In the field of biomaterials and surface engineering, Cyclobutylamine is a key building block for creating anti-fouling and anti-adhesive surfaces. When grafted onto silicon (111) hydride surfaces as part of a series of ring-strained cyclic amine monolayers, cyclobutylamine-modified surfaces demonstrated a significant reduction in the adhesion of multiple cancer cell types (MDA-MB 231, AGS, Hec1A) [4]. This effect is quantified by reduced levels of focal adhesion protein expression. The selection of cyclobutylamine for such applications is not arbitrary; its specific ring strain and amine functionality are essential for the thermal grafting process and contribute to the unique interfacial properties of the resulting anti-adhesive monolayer, as confirmed by XPS, AFM, and cell-based assays [4].

Quote Request

Request a Quote for Cyclobutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.